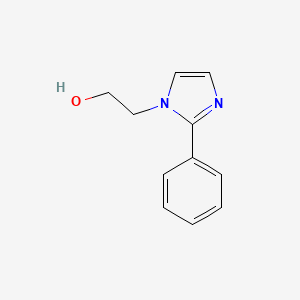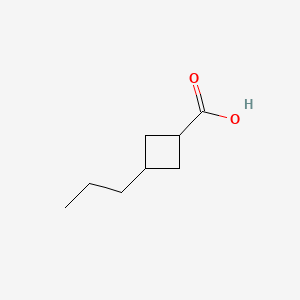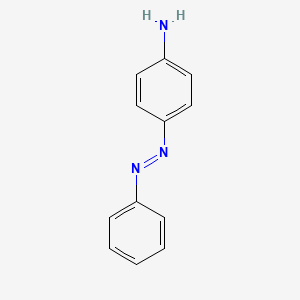
2-Phenyltetrahydro-2H-pyran-4-OL
Übersicht
Beschreibung
2-Phenyltetrahydro-2H-pyran-4-OL is a chemical compound that is widely used in scientific research. This compound is also known as PPTP and has a molecular formula of C12H16O2. PPTP is a tetrahydropyran derivative that has a phenyl group attached to it. This compound has been found to have various biochemical and physiological effects and has been used in many scientific studies.
Wissenschaftliche Forschungsanwendungen
Synthesis Intermediates
2-Phenyltetrahydro-2H-pyran-4-OL and its derivatives are used as intermediates in organic synthesis. A study demonstrated a high-yielding synthesis of 2-aryl-2,5-dihydro-2H-pyrans, which are convenient intermediates for the synthesis of C-aryl glycosides, using a Sonogashira–selenoetherification strategy (Brimble, Pavia, & Stevenson, 2002). Another research focused on the enzymatic resolution of tetrahydro-2H-pyran-2-ones, resulting in the formation of optically active derivatives and corresponding δ-hydroxypentanoic acid derivatives (Izumi, Tamura, & Akutsu, 1994).
Organic Light-Emitting Devices (OLEDs)
Pyran-containing compounds like this compound are explored for their potential in OLEDs. A study scrutinized the effects of charge trapping and polarization induced by doping molecules in OLEDs, using pyran-containing donor–acceptor dyes (Nüesch et al., 2005).
Photomerocyanine Formation
These compounds also play a role in the formation of photomerocyanine. Research illustrated the formation of novel merocyanine from a reaction involving 2H-naphtho[1,2-b]pyran (Aiken et al., 2014).
Conformational Analysis
Studies have utilized derivatives of this compound for conformational analysis of organic compounds. For instance, 4-arylflavan-3-ols, with structural features compatible with tetrahydropyrano[2,3-h]chromenes, were used to model the conformational behavior of related phlobatannins (Steynberg, Brandt, & Ferreira, 1991).
Chemical Reactivity and Synthesis
Several studies focus on the chemical reactivity and synthesis of 2H-pyran derivatives. This includes the synthesis of 2-amino-4H-pyrans, which are important for various applications including biological activity and as intermediates in organic synthesis (Litvinov & Shestopalov, 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2-Phenyltetrahydro-2H-pyran-4-OL are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The compound is a type of tetrahydropyran, and the synthesis of such compounds often involves reactions with various functional groups . .
Biochemical Pathways
Tetrahydropyrans are known to be involved in a variety of chemical reactions, including hydroalkoxylation and hydroacyloxylation
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
As a tetrahydropyran derivative, it may have potential interactions with various cellular components . .
Action Environment
Factors such as temperature, pH, and presence of other chemicals could potentially affect the compound’s action
Eigenschaften
IUPAC Name |
2-phenyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXLNWRTGPPGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438160 | |
| Record name | 2-phenyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82065-19-8 | |
| Record name | 2-phenyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



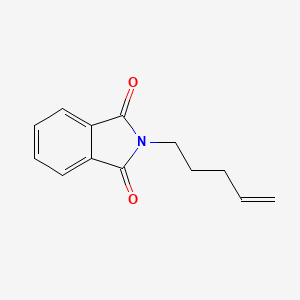
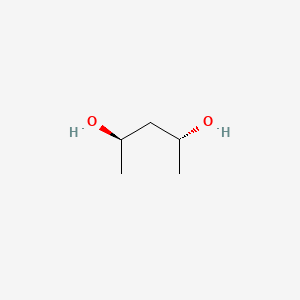

![[(2-Piperidin-1-yl-2-adamantyl)methyl]amine](/img/structure/B3023558.png)
![5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3023560.png)

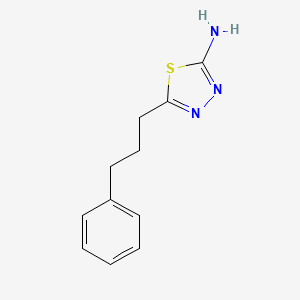
![3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile](/img/structure/B3023566.png)
![3-[3-(2-Cyanoethoxy)phenoxy]propanenitrile](/img/structure/B3023567.png)
![3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid](/img/structure/B3023568.png)
